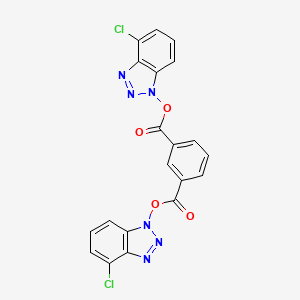
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate is a chemical compound that features a benzene ring substituted with two 4-chlorobenzotriazol-1-yl groups and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-chlorobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Oxidation and Reduction: The benzene ring and carboxylate groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the benzene ring and carboxylate groups .
Scientific Research Applications
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar structural features but lacking the carboxylate groups.
4-Chlorobenzotriazole: Similar to Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate but without the benzene-1,3-dicarboxylate core.
Uniqueness
This compound is unique due to the presence of both benzotriazole and carboxylate groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C20H10Cl2N6O4 |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H10Cl2N6O4/c21-13-6-2-8-15-17(13)23-25-27(15)31-19(29)11-4-1-5-12(10-11)20(30)32-28-16-9-3-7-14(22)18(16)24-26-28/h1-10H |
InChI Key |
DWSYPJQCJQMRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)ON2C3=C(C(=CC=C3)Cl)N=N2)C(=O)ON4C5=C(C(=CC=C5)Cl)N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















